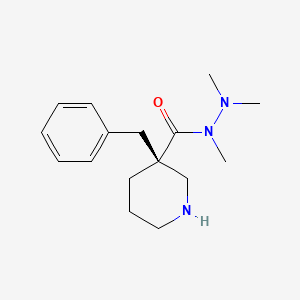

(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Description

(R)-3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (molecular formula: C₁₆H₂₅N₃O; molecular weight: 275.396) is a chiral piperidine derivative featuring a benzyl group at the 3-position and a trimethylhydrazide moiety . It serves as a critical intermediate in synthesizing anamorelin hydrochloride, a ghrelin receptor agonist approved in Japan for treating cancer cachexia . The compound’s stereochemistry (R-configuration) is essential for its biological activity, as it ensures proper receptor binding in the final drug . Its hydrochloride salt (CAS: 883572-50-7; molecular weight: 348.3) is used in pharmaceutical formulations .

Properties

IUPAC Name |

(3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-18(2)19(3)15(20)16(10-7-11-17-13-16)12-14-8-5-4-6-9-14/h4-6,8-9,17H,7,10-13H2,1-3H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMYVCTVABDRKT-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N(C)C(=O)C1(CCCNC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)N(C)C(=O)[C@]1(CCCNC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705433 | |

| Record name | (3R)-3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339539-84-3 | |

| Record name | (3R)-3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N-Benzyl-3-piperidinol Intermediate

This intermediate is crucial for the synthesis of the target compound. The process involves:

- Starting from 3-hydroxypyridine, reaction with benzyl chloride forms the quaternary ammonium salt of N-benzyl-3-hydroxypyridine.

- Catalytic hydrogenation of this salt under moderate hydrogen pressure (3–5 atm) using a nickel-based catalyst yields N-benzyl-3-piperidinol.

- The nickel catalyst is prepared through a specific method ensuring high activity and stability.

This method offers advantages such as low cost, high purity, and environmental friendliness compared to traditional Raney nickel catalysis requiring high hydrogen pressures (~100 atm).

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1 | 3-Hydroxypyridine + Benzyl chloride | Quaternary ammonium salt | Formation of N-benzyl-3-hydroxypyridine salt |

| 2 | Hydrogenation with nickel catalyst, 3–5 atm H2 | N-benzyl-3-piperidinol | High purity, low pressure, safe operation |

Benzylation and Reduction Steps

According to a comprehensive synthetic strategy for related piperidine derivatives:

- Benzylation of suitable hydroxyl precursors is performed using benzyl bromide or benzyl chloride in the presence of sodium hydride or potassium carbonate in solvents such as DMF or toluene.

- Reduction of esters or related functionalities to alcohols is achieved using diisobutylaluminium hydride (DIBAL-H) or catalytic hydrogenation.

- Regioselective cleavage and oxidation steps are carefully controlled to obtain aldehyde or ketone intermediates necessary for further transformations.

For example, benzylation of compound 8 with benzyl bromide in DMF/toluene at room temperature yields benzyl ether 15 in 92% yield. Subsequent reduction with DIBAL-H furnishes compound 15 as a colorless syrup in quantitative yield.

Comparative Analysis of Catalytic Hydrogenation Methods

| Method | Catalyst | Hydrogen Pressure | Advantages | Disadvantages |

|---|---|---|---|---|

| Raney Nickel Catalysis | Raney Nickel | ~100 atm | Cheap catalyst | High pressure, safety hazards |

| Nickel-based Catalyst (Novel) | Nickel-based | 3–5 atm | Low pressure, safe, high purity | Requires specific catalyst prep |

The novel nickel-based catalyst method significantly reduces operational risks and costs while maintaining high product purity, making it suitable for industrial-scale synthesis.

Summary of Key Research Findings

- The quaternary ammonium salt route enables efficient synthesis of N-benzyl-3-piperidinol under mild hydrogenation conditions.

- Benzylation reactions proceed with high regioselectivity and yields using standard alkylation conditions.

- Reduction steps are optimized to preserve stereochemistry and functional group integrity.

- The carbohydrazide moiety introduction follows classical acylation-hydrazinolysis pathways.

- The overall synthetic route is scalable, environmentally friendly, and cost-effective for industrial application.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3R)-3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced piperidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

Oxidation: Oxo derivatives of the piperidine ring.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The compound serves as a scaffold for the development of new pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For instance, derivatives of this compound have been explored for their potential as anticancer agents and neuroprotective drugs due to their ability to interact with biological macromolecules effectively .

1.2 Anticancer Activity

Recent studies have indicated that compounds related to (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide exhibit significant anticancer properties. The mechanism involves the stabilization of G-quadruplex DNA structures, which are known to play a role in regulating gene expression related to cancer progression. This stabilization can lead to the inhibition of telomerase activity, a common feature in many cancer cells .

Organic Synthesis Applications

2.1 Organocatalysis

The compound has been utilized in metal-free oxidative reactions, particularly in the synthesis of nitrogen-containing heterocycles such as benzimidazoles and benzothiazoles. These reactions often employ this compound as a catalyst or reagent due to its ability to facilitate the formation of imines from benzylamines, serving as key intermediates in further transformations .

2.2 Synthesis of Triarylpyridines

A notable application is its role in synthesizing triarylpyridines through oxidative coupling reactions. This process involves using benzylamines and acetophenones under organocatalytic conditions, yielding products that are important in drug development due to their biological activities .

| Reaction Type | Substrates | Product | Yield (%) |

|---|---|---|---|

| Oxidative Coupling | Benzylamines + Acetophenones | Triarylpyridines | 85 |

| Metal-Free Oxidation | Benzylamines | Imines | 95 |

| Cyclization | Benzylamines + Diaminobenzenes | Benzimidazoles | 90 |

Materials Science Applications

3.1 Functional Polymers

In materials science, this compound has been investigated for its potential use in developing functional liquid-crystalline polymers. These polymers can exhibit unique properties such as photonic and electronic functionalities, making them suitable for applications in sensors and displays .

Case Studies

4.1 Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of triarylpyridines derived from this compound, which showed promising anticancer activity against various cell lines. The study highlighted the compound's ability to stabilize G-quadruplex structures, leading to reduced cell proliferation in vitro .

4.2 Organocatalytic Reactions

Another research effort focused on optimizing conditions for the oxidative cyclization of benzylamines using this compound as an organocatalyst. The results indicated high yields and selectivity for desired products, showcasing its utility in green chemistry approaches to organic synthesis .

Mechanism of Action

The mechanism of action of (3R)-3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities:

Key Observations:

- Core Structure : The target compound’s piperidine ring distinguishes it from pyridine (), pyrazole (), and indole derivatives (). Piperidine’s conformational flexibility may enhance receptor interactions in anamorelin .

- Substituents : The benzyl group in the target compound contrasts with nitro groups () or acyl chains (), influencing lipophilicity and target selectivity.

- Stereochemistry : The (R)-configuration is absent in most analogs, underscoring its role in anamorelin’s efficacy .

Biological Activity

(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Chemical Formula : C16H25N3O

- Molecular Weight : 275.39 g/mol

- CAS Number : 339539-84-3

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties, making it a candidate for further investigation in therapeutic contexts.

Antioxidant Activity

Research indicates that compounds similar to this compound demonstrate significant antioxidant activity. For instance, related N-benzyl derivatives have been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been suggested through studies on related piperidine derivatives. These compounds have been noted for their ability to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

Anticancer Properties

Recent investigations into structurally related compounds have revealed promising anticancer activities. For example, a study highlighted the efficacy of benzyl derivatives in inhibiting cell proliferation in cancer cell lines, suggesting that this compound could also exhibit similar properties .

1. Anticancer Activity

A study focusing on related benzyl compounds demonstrated significant inhibitory effects on various cancer cell lines. The IC50 values observed were comparable to established anticancer agents, indicating the potential of these compounds as therapeutic agents against cancer:

2. Anti-inflammatory Mechanisms

Research into similar piperidine compounds has shown their ability to modulate inflammatory pathways by inhibiting NF-kB activation and reducing the expression of inflammatory mediators such as TNF-alpha and IL-6 .

Q & A

Q. What are the key synthetic pathways for (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, and how can reaction conditions be optimized for yield and stereochemical purity?

- Methodological Answer : The synthesis involves multi-step reactions, including coupling, deprotection, and purification. For example:

- Coupling Reactions : Use of coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) in THF or DMF solvents under inert atmospheres .

- Stereochemical Control : Chiral auxiliaries or enantioselective catalysts may be required to maintain the (R)-configuration. Reaction temperatures (e.g., ice bath vs. reflux) and pH adjustments during workup are critical to minimize racemization .

- Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for signals corresponding to the benzyl group (δ ~7.2–7.4 ppm, multiplet), piperidine protons (δ ~1.5–3.5 ppm), and hydrazide NH (δ ~8–10 ppm, broad if unsubstituted) .

- ¹³C NMR : Confirm carbonyl carbons (C=O at δ ~165–175 ppm) and quaternary carbons in the piperidine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the exact molecular formula (C₁₇H₂₅N₃O₂) with isotopic patterns consistent with chlorine (if present in derivatives) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing stereoisomers or derivatives of this compound?

- Methodological Answer :

- Comparative Analysis : Run parallel syntheses of (R)- and (S)-isomers using chiral HPLC or circular dichroism (CD) to assign absolute configuration .

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical confirmation, especially for disputed NOE (Nuclear Overhauser Effect) correlations in NMR .

- Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies, which can be cross-validated with experimental data .

Q. What computational strategies are employed to predict the binding affinity of this compound to biological targets like the ghrelin receptor?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s hydrazide group and receptor active sites (e.g., ghrelin receptor’s hydrophobic pockets). Focus on hydrogen bonding with residues like Arg283 or π-π stacking with aromatic side chains .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns simulations) in explicit solvent models (e.g., TIP3P water). Analyze root-mean-square deviation (RMSD) of the ligand-receptor complex .

- Free Energy Calculations : Apply methods like MM-GBSA to estimate binding free energy, prioritizing substituents (e.g., benzyl groups) that enhance affinity .

Q. How do structural modifications (e.g., substitution on the benzyl group) impact the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- Lipophilicity Studies : Measure logP values (octanol/water partition coefficients) for derivatives. Electron-withdrawing groups (e.g., -Cl) increase solubility in polar solvents but may reduce membrane permeability .

- Bioactivity Profiling : Test modified compounds in vitro (e.g., ghrelin receptor agonism assays) and compare EC₅₀ values. For example, para-substituted benzyl derivatives often show enhanced potency due to improved receptor fit .

- Thermodynamic Solubility : Use shake-flask methods with HPLC quantification to correlate substituent effects with solubility in PBS (pH 7.4) .

Data Contradiction and Optimization

Q. What strategies mitigate low yields during the final coupling step of the synthesis?

- Methodological Answer :

- Reagent Screening : Test alternative coupling agents (e.g., HATU vs. HBTU) or activate carboxyl groups as NHS esters for improved reactivity .

- Solvent Optimization : Switch from THF to DMF to enhance solubility of intermediates. Additives like HOAt (1-hydroxy-7-azabenzotriazole) can suppress side reactions .

- Temperature Control : Lower reaction temperatures (0–5°C) reduce epimerization in stereosensitive steps .

Biological and Mechanistic Studies

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s anti-cachexia effects?

- Methodological Answer :

- In Vitro : Use HEK293 cells transfected with ghrelin receptor (GHS-R1a) to measure cAMP production or Ca²⁺ mobilization via FLIPR assays .

- In Vivo : Murine cancer cachexia models (e.g., C26 adenocarcinoma-implanted mice) assess body weight retention and muscle mass preservation over 14–21 days .

- Biomarker Analysis : Quantify serum IGF-1 and ghrelin levels via ELISA to correlate compound exposure with metabolic effects .

Comparative and Structural Analysis

Q. How does this compound compare to structurally similar ghrelin receptor agonists in terms of metabolic stability?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Hydrazide derivatives often exhibit longer half-lives than ester analogues due to resistance to esterases .

- CYP450 Inhibition Screening : Use fluorogenic substrates to identify CYP isoforms (e.g., CYP3A4) inhibited by the compound, which may inform drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.